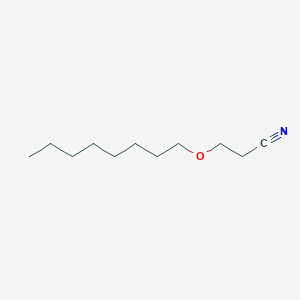

3-Octoxypropanenitrile

Description

3-Octoxypropanenitrile is an organic compound characterized by a nitrile group (-CN) at the terminal carbon of a propane chain, with an octyloxy (C₈H₁₇O-) substituent at the 3-position. Its molecular formula is C₁₁H₂₁NO, with a molecular weight of 183.29 g/mol. Structurally, it combines the lipophilic octyloxy group with the polar nitrile moiety, making it a versatile intermediate in organic synthesis, particularly for applications requiring controlled hydrophobicity or nucleophilic reactivity.

Properties

CAS No. |

16728-49-7 |

|---|---|

Molecular Formula |

C11H21NO |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

3-octoxypropanenitrile |

InChI |

InChI=1S/C11H21NO/c1-2-3-4-5-6-7-10-13-11-8-9-12/h2-8,10-11H2,1H3 |

InChI Key |

JUBCYGQFVNMTIM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOCCC#N |

Canonical SMILES |

CCCCCCCCOCCC#N |

Other CAS No. |

16728-49-7 |

physical_description |

Liquid |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The octyloxy group in 3-Octoxypropanenitrile enhances lipid solubility compared to polar analogs like 3-(2-Oxopyrrolidin-1-yl)propanenitrile, making it suitable for hydrophobic matrices or solvent systems.

Reactivity : The nitrile group in all compounds enables nucleophilic additions (e.g., with amines or hydroxylamines). However, the octyloxy substituent’s electron-donating nature may reduce electrophilicity at the nitrile compared to ketone-containing analogs like 3-Oxo-3-(1-methylindolyl)propanenitrile .

Applications: 3-Octoxypropanenitrile: Likely used as a building block for surfactants or agrochemicals due to its amphiphilic structure. 3-(2-Oxopyrrolidin-1-yl)propanenitrile: Potential applications in pharmaceuticals, leveraging the lactam ring’s hydrogen-bonding capacity . Octocrylene: UV-filter in sunscreens, utilizing its conjugated system for light absorption .

3-Octoxypropanenitrile

Hypothetical synthesis via nucleophilic substitution:

Reagents: 3-Chloropropanenitrile + 1-Octanol + Base (e.g., NaOH).

Conditions : Phase-transfer catalysis or high-temperature reflux in aprotic solvents.

Contrast with Analogous Compounds:

- 3-(2-Oxopyrrolidin-1-yl)propanenitrile : Synthesized via cyanide displacement on a pyrrolidone-derived intermediate, requiring anhydrous conditions and phosphine catalysts .

- 3-Oxo-3-(1-methylindolyl)propanenitrile: Formed through condensation reactions between indole derivatives and cyanoacetylating agents .

Reactivity and Stability

- Hydrolysis :

- Thermal Stability :

- The octyloxy group provides steric protection, enhancing thermal stability compared to smaller substituents in 3-(2-Oxopyrrolidin-1-yl)propanenitrile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.